molecular formula C20H29NO3S B2835342 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE CAS No. 1448073-62-8

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE

Cat. No.: B2835342
CAS No.: 1448073-62-8
M. Wt: 363.52
InChI Key: DHPPOLLVIXGDJQ-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the tert-butylphenyl group: This can be done through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)pyrrolidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)piperidin-1-yl)methanone

Uniqueness

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-18(14-21)25(23,24)17-7-5-4-6-8-17/h9-12,17-18H,4-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPPOLLVIXGDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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